5-Fluoro-2-(2-propoxyethoxy)aniline
Overview
Description
5-Fluoro-2-(2-propoxyethoxy)aniline: is a chemical compound with the molecular formula C11H16FNO2 and a molecular weight of 213.25 g/mol . This compound is notable for its unique chemical structure, which includes a fluorine atom, an aniline group, and a propoxyethoxy substituent. It has gained attention in various fields of research due to its potential biological activity and applications in proteomics research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-propoxyethoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and nucleophilic substitution to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(2-propoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-Fluoro-2-(2-propoxyethoxy)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials for various industrial applications
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-propoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
2-Fluoroaniline: Similar in structure but lacks the propoxyethoxy substituent.
5-Fluoro-2-methoxyaniline: Contains a methoxy group instead of the propoxyethoxy group.
5-Fluoro-2-ethoxyaniline: Features an ethoxy group instead of the propoxyethoxy group.
Uniqueness: 5-Fluoro-2-(2-propoxyethoxy)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the propoxyethoxy group enhances its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
5-fluoro-2-(2-propoxyethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-2-5-14-6-7-15-11-4-3-9(12)8-10(11)13/h3-4,8H,2,5-7,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQFENSJECUEHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1=C(C=C(C=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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